1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-10-5-3-9(4-6-10,7-13-10)8(11)12/h2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRYTEIFLNZYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC(CC1)(CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2460750-73-4 | |
| Record name | 1-ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclohexenones with electron-deficient alkenes in the presence of an organic base, leading to the formation of the bicyclic structure . The reaction conditions are generally mild and do not require the use of metals, making the process operationally simple and environmentally friendly.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and enantioselective synthesis are often applied. The use of metal-free conditions and organic bases can be scaled up for industrial applications, ensuring high yields and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid serves as a building block in organic synthesis, enabling the construction of complex molecules. Its unique structure also makes it a candidate for studying enzyme interactions and biological pathways. It is also used in the synthesis of materials with specific properties, such as polymers and resins.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions:
- Oxidation: The compound can be oxidized to introduce additional functional groups. Common oxidizing agents such as potassium permanganate () or chromium trioxide () can be used.
- Reduction: Reduction reactions can modify the bicyclic structure or reduce specific functional groups. Reducing agents like lithium aluminum hydride () or sodium borohydride () are typically employed.
- Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, potentially modulating their activity. Compounds containing the oxabicyclo[2.2.2]octane core have been reported to possess antibacterial properties, making them candidates for developing new antibiotics. The compound may also act as an inhibitor for specific enzymes, thereby influencing metabolic pathways relevant to disease processes.
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
2-Oxabicyclo[2.2.2]octane-4-carboxylic Acid (Parent Compound)
- Molecular Formula : C₈H₁₂O₃ (inferred from ).
- Key Differences : Lacks the ethyl substituent, simplifying the scaffold.
- Applications : Serves as a precursor for derivatives like the ethyl and vinyl analogs.
1-Vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid
Heteroatom-Substituted Analogs
1-Azabicyclo[2.2.2]octane-4-carboxylic Acid Derivatives
- Ethyl Ester (CAS 22766-68-3): Molecular Formula: C₁₀H₁₇NO₂. Molecular Weight: 183.25 g/mol. Key Features: Nitrogen replaces oxygen in the bicyclo system; ester group enhances lipophilicity. Applications: Used as intermediates in drug synthesis (e.g., UMECLIDINIUM derivatives) .
- Methyl Ester Hydrochloride (CAS 102872-28-6): Molecular Formula: C₉H₁₅NO₂·HCl. Molecular Weight: 205.68 g/mol. Key Differences: Methyl substituent and hydrochloride salt improve solubility for pharmaceutical formulations .
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Notes |
|---|---|---|---|---|---|
| 1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | Not Provided | C₁₀H₁₄O₃ | ~182.22 (estimated) | Ethyl, carboxylic acid | Research intermediate |
| 1-Vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | 340023-04-3 | C₁₀H₁₄O₃ | 182.22 | Vinyl, carboxylic acid | High demand, supply issues |
| 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 | C₁₀H₁₇NO₂ | 183.25 | Ethyl ester, nitrogen | Pharmaceutical intermediate |
| 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid | Not Provided | C₈H₁₂O₃ | ~156.18 (estimated) | Carboxylic acid | Precursor for derivatives |
Research Findings and Key Observations
- Synthetic Challenges : Low yields (~13%) in analogous desymmetrization reactions highlight the complexity of bicyclo scaffold synthesis .
- Biological Relevance : Nitrogen-containing analogs (e.g., 1-azabicyclo derivatives) are prioritized in drug development due to enhanced bioavailability .
- Commercial Trends : Vinyl and ethyl derivatives face supply constraints, suggesting scalability issues or specialized demand .
Biological Activity
1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, identified by its CAS number 2460750-73-4, is a bicyclic compound with the molecular formula and a molecular weight of 184.23 g/mol. This compound has drawn attention for its unique structural features and potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structure features a bicyclic framework that includes an oxabicyclo[2.2.2]octane core, which is significant for its biological interactions. The presence of the carboxylic acid functional group enhances its reactivity and solubility in biological systems, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.23 g/mol |
| LogP | 1.74 |
| CAS Number | 2460750-73-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, potentially modulating their activity.
Research indicates that compounds with similar structures exhibit various biological effects, including:
- Antibacterial Activity : Compounds containing the oxabicyclo[2.2.2]octane core have been reported to possess antibacterial properties, making them candidates for developing new antibiotics .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby influencing metabolic pathways relevant to disease processes .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound and its analogs:
- Antiproliferative Effects : In vitro studies have shown that related bicyclic compounds exhibit cytotoxic effects against various cancer cell lines, including neuroblastoma and melanoma cells, with IC50 values indicating significant antiproliferative activity .
- Bioisosteric Applications : Recent research highlights the use of 2-oxabicyclo[2.2.2]octane as a bioisostere for phenyl rings in drug design, leading to improved physicochemical properties such as increased water solubility and metabolic stability . This suggests that derivatives of this compound could be explored for enhanced drug efficacy.
Study on Antibacterial Properties
A study evaluated the antibacterial activity of various derivatives of bicyclic compounds against common bacterial strains. The results indicated that modifications on the bicyclic structure could enhance antibacterial potency, suggesting that this compound might also exhibit similar properties when properly modified .
Research on Enzyme Interaction
Another significant study focused on the interaction of bicyclic compounds with myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. The study demonstrated that certain analogs could effectively inhibit MPO activity, indicating potential therapeutic applications in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing bicyclo[2.2.2]octane carboxylic acid derivatives, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of bicyclo[2.2.2]octane frameworks often involves cycloaddition or Michael addition strategies. For example, the aprotic double Michael addition has been successfully used to synthesize 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid, with optimization of catalysts (e.g., Lewis acids) and solvents (e.g., anhydrous THF) critical for yield improvement . Researchers should employ Design of Experiments (DoE) to evaluate variables like temperature, stoichiometry, and reaction time. Characterization via NMR (¹H/¹³C) and mass spectrometry is essential to confirm structural integrity .
Q. Which analytical techniques are most effective for elucidating the stereochemistry and functional group arrangement in bicyclo[2.2.2]octane-based carboxylic acids?
- Methodological Answer : X-ray crystallography remains the gold standard for resolving stereochemical ambiguities in rigid bicyclic systems. For preliminary analysis, 2D NMR techniques (e.g., COSY, NOESY) can identify spatial proximities between protons, while IR spectroscopy confirms carboxylic acid functionality (C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas . Computational tools like DFT calculations (e.g., Gaussian) can predict optimized geometries and compare with experimental data .
Q. How can researchers determine the physicochemical properties (e.g., solubility, pKa) of bicyclo[2.2.2]octane carboxylic acids, and what experimental setups are recommended?
- Methodological Answer : Solubility profiles should be assessed in polar (water, DMSO) and nonpolar solvents (hexane) using gravimetric or UV-Vis methods. pKa determination via potentiometric titration (e.g., using a pH-stat titrator) is advised, as the rigid bicyclic structure may influence acidity. For lipophilicity (logP), shake-flask or HPLC-based methods (e.g., reverse-phase C18 columns) are reliable. Always account for temperature and ionic strength variations .
Advanced Research Questions
Q. How should researchers address contradictions in reported synthetic yields for bicyclo[2.2.2]octane carboxylic acid derivatives, particularly when scaling reactions?
- Methodological Answer : Discrepancies often arise from kinetic vs. thermodynamic control or impurities in starting materials. Replicate key experiments under strictly controlled conditions (e.g., inert atmosphere, purified reagents). Use in-situ monitoring (e.g., ReactIR, HPLC) to track intermediate formation. Scaling issues may require adjusting mixing efficiency (e.g., flow chemistry) or heat transfer parameters. Cross-validate results with independent labs and publish detailed procedural logs .
Q. What computational strategies can model the electronic and steric effects of substituents on the reactivity of 1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid?
- Methodological Answer : Molecular dynamics (MD) simulations can assess conformational flexibility, while DFT calculations (e.g., B3LYP/6-31G*) evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. QSAR models may correlate substituent effects (e.g., ethyl vs. methyl groups) with experimental outcomes like hydrolysis rates. Software suites like Schrödinger Maestro or Gaussian are recommended. Validate predictions with kinetic studies (e.g., Arrhenius plots) .
Q. How can researchers design stability studies to evaluate the degradation pathways of bicyclo[2.2.2]octane carboxylic acids under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies by exposing the compound to extremes: acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify byproducts (e.g., decarboxylation or ring-opening products). Use kinetic modeling (e.g., first-order decay) to estimate shelf-life. Stability-indicating methods must resolve parent and degradation peaks with baseline separation .
Key Considerations for Experimental Design
- Safety Protocols : Adhere to OSHA guidelines for handling corrosive carboxylic acids (e.g., PPE, fume hoods) .
- Data Reproducibility : Archive raw data (spectra, chromatograms) in FAIR-compliant repositories .
- Interdisciplinary Collaboration : Engage computational chemists for modeling and analytical experts for method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
